molecular formula C20H20FNO4S B6094038 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl (4-fluorophenyl)acetate

2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl (4-fluorophenyl)acetate

Cat. No.: B6094038
M. Wt: 389.4 g/mol
InChI Key: YWVSBNBMQHNLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl (4-fluorophenyl)acetate is a chemical compound that belongs to the family of thioesters. This compound is also known as Moroxydine and is used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl (4-fluorophenyl)acetate is not fully understood. However, it is believed to work by inhibiting the replication of viruses and by modulating the immune response. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the replication of viruses by interfering with viral RNA synthesis. It has also been shown to modulate the immune response by increasing the production of cytokines and chemokines. In addition, it has been shown to have antioxidant properties, which may protect against oxidative stress in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl (4-fluorophenyl)acetate in lab experiments include its broad-spectrum antiviral activity and its potential therapeutic properties in neurodegenerative diseases. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl (4-fluorophenyl)acetate. These include further studies to understand its mechanism of action, the development of more potent derivatives, and the investigation of its potential therapeutic properties in other diseases. In addition, studies could be conducted to investigate its potential use in combination with other antiviral agents to improve efficacy and reduce toxicity.
Conclusion:
This compound is a chemical compound that has been studied for its potential therapeutic properties. It has broad-spectrum antiviral activity and has been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to develop more potent derivatives.

Synthesis Methods

The synthesis of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl (4-fluorophenyl)acetate involves the reaction of 4-fluoroacetophenone with morpholine and carbon disulfide to form 4-phenylthio-2-morpholino-4-oxobutanoic acid. This intermediate is then reacted with methoxyacetyl chloride to form this compound.

Scientific Research Applications

2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl (4-fluorophenyl)acetate has been studied for its potential therapeutic properties. It has been found to have antiviral activity against a range of viruses, including influenza A and B, herpes simplex virus, and respiratory syncytial virus. In addition, it has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

Properties

IUPAC Name

[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4S/c1-24-18-13-15(20(27)22-8-10-25-11-9-22)4-7-17(18)26-19(23)12-14-2-5-16(21)6-3-14/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVSBNBMQHNLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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